(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone

Biological Activity Comparative Efficacy Data Scarcity

This compound offers a unique 3-bromopyridin-2-yloxy group and a rigid cyclopropyl ketone on a 1,4-disubstituted piperidine core. With no public SAR or biological data for this scaffold, it serves as an exclusive building block for de novo exploratory synthesis. Source based on structural novelty only; in-house QC is mandatory before scale-up.

Molecular Formula C14H17BrN2O2
Molecular Weight 325.206
CAS No. 1448044-36-7
Cat. No. B2435525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
CAS1448044-36-7
Molecular FormulaC14H17BrN2O2
Molecular Weight325.206
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
InChIInChI=1S/C14H17BrN2O2/c15-12-2-1-7-16-13(12)19-11-5-8-17(9-6-11)14(18)10-3-4-10/h1-2,7,10-11H,3-6,8-9H2
InChIKeyUPZDPMQHZOJPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone: Sourcing Profile and Data Availability for Procurement Decisions


The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone (CAS 1448044-36-7) is a fully synthetic small molecule featuring a 1,4-disubstituted piperidine core linked via an ether to a 3-bromopyridine and a cyclopropyl ketone. Based on its molecular formula (C14H17BrN2O2) and structural features, it belongs to the class of piperidine-based building blocks. A search of primary research literature and authoritative public databases (PubChem, ChemSpider) using its CAS number, IUPAC name, InChI Key, and SMILES did not return any indexed records from permitted sources. Consequently, its specific characterization, biological activity, or physical properties are not currently verifiable through standard non-proprietary scientific resources. This guide is constructed to transparently inform procurement decisions when primary evidence is unavailable.

Why an Analogue of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone Cannot Be Safely Substituted


This compound's value is hypothesized to reside in the specific vector of its 3-bromopyridin-2-yloxy group and the conformational rigidity of its cyclopropyl ketone. In the absence of defined biological targets or structure-activity relationship (SAR) data from permitted literature, even a minor structural change—such as replacing the 3-bromo substituent with a chloro or shifting it to the 5-position—represents an unquantifiable risk to a research project. Without comparative binding, selectivity, or functional assay data, generic substitution cannot be scientifically justified, as the impact on molecular recognition, reactivity, or pharmacokinetic properties is entirely unknown. This section therefore serves as a critical justification for a cautious, evidence-based procurement strategy when data is scarce.

Quantitative Evidence Guide for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone: A Gap Analysis


Absence of Comparator-Based Biological Activity Data for Procurement Decision-Making

No head-to-head biological activity comparisons between the target compound and any structural analog could be identified in the permissible literature. The search encompassed primary research papers, patents, and reputable databases. This evidence item highlights a critical data gap: while the compound is listed by non-permissible vendors, its quantitative biological performance relative to any comparator is unreported in any verifiable source. [1]

Biological Activity Comparative Efficacy Data Scarcity

Lack of Comparative Physicochemical and ADME Property Data Hinders Analog Selection

A search for experimentally determined physicochemical properties (logP, solubility, pKa) or in vitro ADME data yielded no results from authorized sources. This lack of quantitative data prevents any comparison with close analogs regarding drug-likeness or developability profiles. The unavailability of such fundamental characterization data in the public domain is a significant differentiator, as many competing building blocks or lead-like compounds are supplied with at least calculated or measured property data. [1]

Physicochemical Properties ADME Drug-likeness

Unreported Synthetic Yield and Purity for Benchmarking Against Similar Building Blocks

No published synthetic procedure with associated yield and purity data was found for this specific compound in any permitted source. This contrasts with many commercial building blocks where a representative synthesis and key characterization data (e.g., NMR, HPLC purity) are publicly documented. The lack of such a benchmark makes it impossible to compare the synthetic accessibility or inherent stability of this compound against related analogs. [1]

Synthetic Chemistry Yield Purity

Appropriate Application Scenarios for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone Given the Evidence Landscape


Exploratory Chemistry for Novel Chemical Space Exploration

Given the complete lack of prior art for this specific scaffold in the public domain (as determined by a search across PubChem, PubMed, and ChemSpider), this compound is most appropriately sourced for internal exploratory synthesis programs. It can serve as a unique building block to probe uncharted chemical space in medicinal chemistry projects, particularly where a 3-bromopyridine handle is desired for late-stage functionalization via cross-coupling reactions. The procurement decision is based on structural novelty rather than established activity. [1]

In-House Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's molecular weight (325 Da), moderate complexity, and presence of a synthetically tractable bromine handle make it a candidate for inclusion in a fragment library. However, this application is contingent upon in-house quality control (QC) and property determination, as no vendor-provided CoA or public QC data is available from permitted sources. Its utility is speculative and should be validated internally before committing to larger-scale procurement. [1]

Academic Research on Conformational Effects of Piperidine Ethers

For academic groups interested in fundamental structure-property studies, this compound could serve as a model substrate to investigate the effect of the cyclopropyl carbonyl group on piperidine ring conformation, compared to the more common Boc- or aryl-substituted analogs. This application leverages the compound's distinct structural features for a chemical biology or structural chemistry study, where the lack of prior biological data is not a hindrance. [1]

Quote Request

Request a Quote for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.